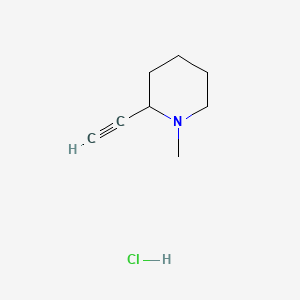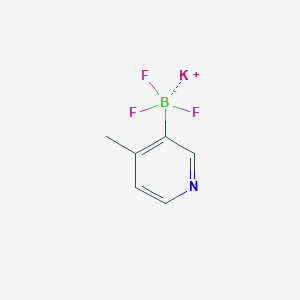![molecular formula C7H11F2NO B13467948 (4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13467948.png)
(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Difluoromethyl)-2-azabicyclo[211]hexan-1-yl)methanol is a bicyclic compound characterized by the presence of a difluoromethyl group and an azabicyclohexane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often require specialized equipment and glassware, making the process technically challenging but highly rewarding in terms of yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of the synthetic routes involved. the use of advanced photochemical techniques and modular synthetic approaches suggests that scalable production is feasible with the right infrastructure and expertise.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be used to modify the difluoromethyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at various positions within the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Wissenschaftliche Forschungsanwendungen
(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of (4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the azabicyclohexane structure contribute to its ability to modulate biological activity by interacting with enzymes, receptors, and other biomolecules. These interactions can lead to changes in cellular processes and pathways, making the compound a valuable tool for studying and influencing biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanol: This compound is similar in structure but contains an oxygen atom instead of a nitrogen atom in the bicyclic ring.
Bicyclo[2.1.1]hexane derivatives:
Uniqueness
(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol is unique due to the presence of both a difluoromethyl group and an azabicyclohexane structure. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Eigenschaften
Molekularformel |
C7H11F2NO |
|---|---|
Molekulargewicht |
163.16 g/mol |
IUPAC-Name |
[4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol |
InChI |
InChI=1S/C7H11F2NO/c8-5(9)6-1-7(2-6,4-11)10-3-6/h5,10-11H,1-4H2 |
InChI-Schlüssel |
AYIHDRFTWYLOLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(NC2)CO)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


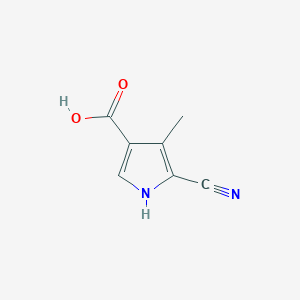
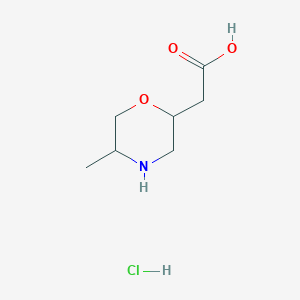
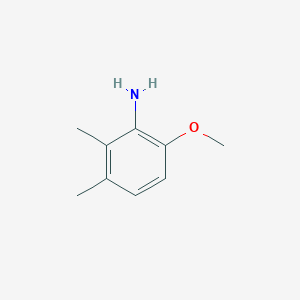
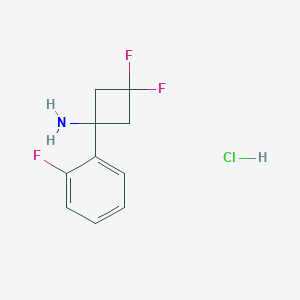
![(2S)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride](/img/structure/B13467900.png)
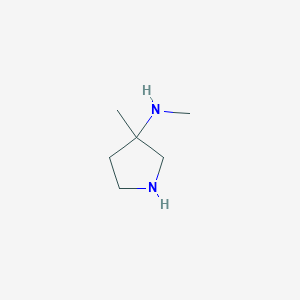
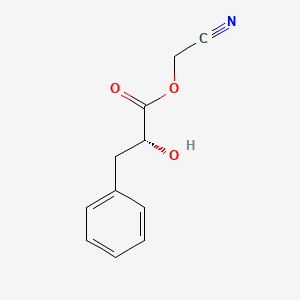

![7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B13467914.png)
![Potassium benzo[d]oxazol-5-yltrifluoroborate](/img/structure/B13467916.png)
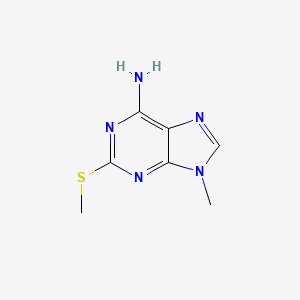
![(4R)-4-{[(tert-butoxy)carbonyl]amino}hexanoicacid](/img/structure/B13467925.png)
